1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a cyclohexanedicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of dimethyl 2-(4-(dimethylamino)phenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate with appropriate reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, affecting their function and activity. The compound may also modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE derivatives
- Other cyclohexanedicarboxylate compounds with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
356564-49-3 |
---|---|
Molecular Formula |
C19H25NO6 |
Molecular Weight |
363.4g/mol |
IUPAC Name |
dimethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C19H25NO6/c1-19(24)10-13(21)15(17(22)25-4)14(16(19)18(23)26-5)11-6-8-12(9-7-11)20(2)3/h6-9,14-16,24H,10H2,1-5H3 |
InChI Key |
ZDBRIPNGYGPMKT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)N(C)C)C(=O)OC)O |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)N(C)C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.